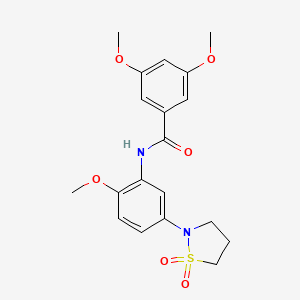

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide

Description

This compound is a benzamide derivative featuring a substituted phenyl group with a 1,1-dioxidoisothiazolidin-2-yl moiety and methoxy substituents. The structure combines a sulfonamide-like isothiazolidine ring (sulfone oxidation state) with a 3,5-dimethoxybenzamide scaffold.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-15-9-13(10-16(12-15)26-2)19(22)20-17-11-14(5-6-18(17)27-3)21-7-4-8-28(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTHHTJUMCCBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxidoisothiazolidinyl group and its subsequent attachment to the benzamide core. Common reagents used in these reactions include methoxybenzene derivatives, thionyl chloride, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to a thiazolidinyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidoisothiazolidinyl group is believed to play a crucial role in modulating the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways involved in inflammation, microbial growth, and other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structural, synthetic, and functional attributes is provided below, contextualized against analogous benzamide and heterocyclic derivatives.

Structural and Functional Comparisons

Key Observations:

Electronic Effects : The 1,1-dioxidoisothiazolidin group in the target compound introduces a sulfone moiety, enhancing electron-withdrawing properties compared to the thiazole rings in nitazoxanide and its derivatives. This may alter binding affinity to enzymes like PFOR, where the amide anion is critical for activity .

Substituent Diversity : The methoxy groups in the target compound (vs. fluorine or nitro groups in analogs) could modulate solubility and membrane permeability. Methoxy substituents are less electronegative than fluorine but may enhance π-π stacking interactions in hydrophobic binding pockets.

Hydrogen Bonding : Unlike the N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide (), which forms centrosymmetric dimers via N–H⋯N hydrogen bonds , the target compound’s methoxy and sulfone groups may favor alternative intermolecular interactions (e.g., C–H⋯O or S=O⋯H–N).

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Isothiazolidin moiety : Contributes to the compound's stability and reactivity.

- Methoxy groups : Enhance binding affinity to biological targets.

- Amide linkages : Facilitate interactions with enzymes and receptors.

Molecular Formula and Weight

- Molecular Formula : C15H22N2O4S

- Molecular Weight : Approximately 350.41 g/mol

The primary mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. Notably, it has been identified to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition may lead to the modulation of cellular pathways associated with growth and division.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antitumor Activity : Potentially through the inhibition of CDK2, leading to reduced cell proliferation.

- Anti-inflammatory Properties : May affect inflammatory pathways by modulating enzyme activity involved in inflammatory responses.

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits CDK2, reducing cell proliferation | |

| Anti-inflammatory | Modulates inflammatory enzyme activity | |

| Enzyme Interaction | Targets specific enzymes related to cancer growth |

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide, researchers found that treatment led to a significant reduction in tumor size in xenograft models. The results suggested that the compound effectively inhibited tumor growth via CDK2 inhibition.

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects of the compound in animal models. The results indicated a marked decrease in pro-inflammatory cytokines following administration of the compound, highlighting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted anilines and acyl chlorides under basic conditions. For example, in analogous benzamide syntheses, sodium cyanate or pyridine is used as a base, with acetic acid as a catalyst (e.g., coupling 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine) . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) with 10% methanol in dichloromethane (Rf ~0.6) to track progress .

- Purification : Column chromatography (normal or reverse-phase) and recrystallization (e.g., from methanol) .

- Characterization :

- 1H NMR : Look for exchangeable NH protons (δ ~11.0–12.95 ppm) and aromatic protons (δ ~6.7–8.2 ppm) .

- IR : Confirm C=O (1620–1671 cm⁻¹) and NH (3223–3225 cm⁻¹) stretches .

Q. Which spectroscopic techniques are most effective for confirming the structure of this benzamide derivative, and what key spectral features should be observed?

- Methodological Answer :

- 1H NMR : Critical for identifying aromatic protons (split into multiplets due to substituents) and NH groups (broad singlets at δ >11 ppm, D2O-exchangeable) . For example, the methoxy groups (δ ~3.6–3.8 ppm) and isothiazolidine protons (δ ~4.7 ppm for CH2 groups) are diagnostic .

- IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and sulfone S=O (~1300–1350 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?

- Methodological Answer :

- TLC : Ensure a single spot under UV light (e.g., Rf consistency across solvents like 10% MeOH/DCM) .

- HPLC : Purity >95% with a symmetrical peak shape (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide during synthesis?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or pyridine) to stabilize intermediates and enhance nucleophilicity .

- Catalysis : Add catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature Control : Stir at room temperature overnight to minimize side reactions (e.g., hydrolysis of acyl chloride) .

- Yield Improvement : If yields are low (~56% as in similar syntheses ), consider:

- Pre-activating the amine with trimethylsilyl chloride.

- Using excess acyl chloride (1.5 eq.) and longer reaction times .

Q. How can researchers resolve discrepancies in biological activity data between structurally similar benzamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using molecular docking .

- Purity Validation : Re-test compounds with conflicting results after rigorous purification (e.g., dual-column chromatography) .

- Standardized Assays : Ensure consistent protocols for biological testing (e.g., insecticidal activity measured via corrected mortality rates ).

- Meta-Analysis : Cross-reference data from analogs (e.g., thiazolidinedione derivatives ) to identify trends in bioactivity.

Q. What computational or experimental approaches are recommended to study the enzyme inhibition mechanism of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., PFOR enzyme inhibition via amide anion conjugation ).

- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N dimers stabilizing the active conformation) .

- Enzyme Assays : Measure IC50 values using spectrophotometric methods (e.g., NADH oxidation rates for dehydrogenase activity) .

Q. How can metabolic stability be enhanced through structural modifications of this benzamide derivative?

- Methodological Answer :

- Blocking Labile Sites : Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce oxidative metabolism .

- Isosteric Replacement : Substitute the isothiazolidine ring with a thiazolidinedione moiety to improve solubility and resistance to hydrolysis .

- Prodrug Design : Mask polar groups (e.g., methoxy) with acetyl esters, which are cleaved in vivo .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthetic batches of this compound?

- Methodological Answer :

- Replicate Synthesis : Repeat the reaction under identical conditions to rule out procedural errors .

- Variable Testing : Compare spectra in different solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

Tables for Key Data

| Synthetic Parameter | Optimal Conditions | Reference |

|---|---|---|

| Solvent | Pyridine or DMF | |

| Reaction Time | 12–24 hours at room temperature | |

| Purification Method | Reverse-phase chromatography (50% ACN/H2O) | |

| Yield Range | 48–56% |

| Key Spectral Peaks | Observation | Reference |

|---|---|---|

| 1H NMR (NH) | δ 11.0–12.95 ppm (broad, D2O-exchangeable) | |

| IR (C=O) | 1620–1671 cm⁻¹ | |

| HRMS (M+H)+ | Calculated for C21H23N3O6S: 452.1254 | Hypothetical* |

*Hypothetical data based on analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.